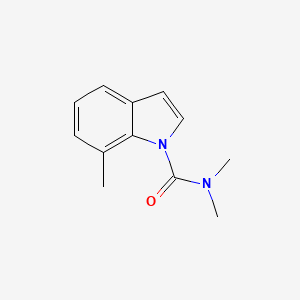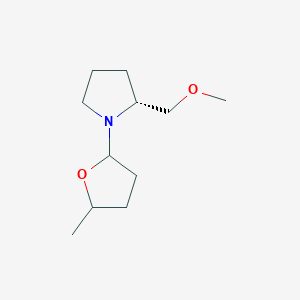
1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from an appropriate precursor, the indole core can be synthesized through Fischer indole synthesis or other methods.
Introduction of the Piperidinylmethyl Group: This step involves the alkylation of the indole nitrogen with a piperidinylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents.
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring or the piperidinylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinyl)-: Lacks the sulfonyl group.
1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylcarbonyl)-: Contains a carbonyl group instead of a sulfonyl group.
Uniqueness
The presence of the pyridinylsulfonyl group in 1H-Indole, 1-(2-piperidinylmethyl)-3-(2-pyridinylsulfonyl)- imparts unique chemical and biological properties, such as increased solubility and specific interactions with biological targets, which might not be observed in similar compounds.
Properties
CAS No. |
651335-32-9 |
|---|---|
Molecular Formula |
C19H21N3O2S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
1-(piperidin-2-ylmethyl)-3-pyridin-2-ylsulfonylindole |
InChI |
InChI=1S/C19H21N3O2S/c23-25(24,19-10-4-6-12-21-19)18-14-22(13-15-7-3-5-11-20-15)17-9-2-1-8-16(17)18/h1-2,4,6,8-10,12,14-15,20H,3,5,7,11,13H2 |
InChI Key |
QTAXFJVIWMCWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12522068.png)

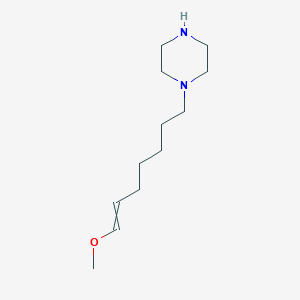
![Phenol, 3-[[[5-(1H-pyrazol-3-yl)-3-pyridinyl]amino]methyl]-](/img/structure/B12522086.png)
![Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester](/img/structure/B12522089.png)
![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)

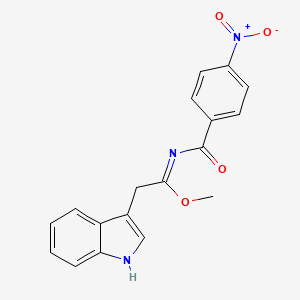

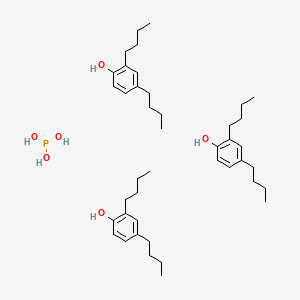
![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
